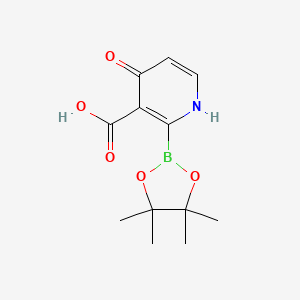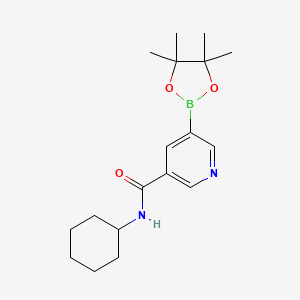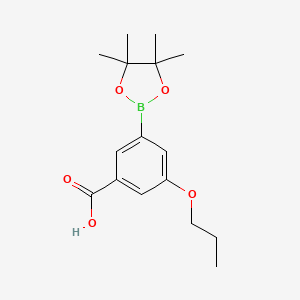
3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a propoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of a benzoic acid derivative with a boronic ester. One common method includes the following steps:
Starting Materials: The synthesis begins with 3-propoxybenzoic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product through a Suzuki-Miyaura cross-coupling reaction.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials can further improve the quality of the final product.
化学反应分析
Types of Reactions
3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The propoxy group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the benzoic acid group and activate the boronic ester.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol are commonly used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various functionalized derivatives of the original compound.
科学研究应用
3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Analytical Chemistry: Employed as a reagent in various analytical techniques, including chromatography and spectroscopy, to detect and quantify other compounds.
作用机制
The mechanism of action of 3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the base, which deprotonates the benzoic acid group and activates the boronic ester.
相似化合物的比较
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester used in coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Another boronic ester with a thiophene ring, used in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A fluorinated derivative with similar reactivity.
Uniqueness
3-Propoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the propoxy group and the boronic ester allows for versatile applications in organic synthesis and materials science, making it a valuable compound for researchers and industrial chemists.
属性
IUPAC Name |
3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-7-20-13-9-11(14(18)19)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,6-7H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNCNSOQXMBBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
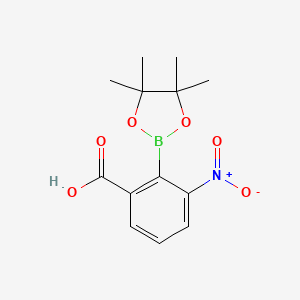
![2-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B7958539.png)
![(2E)-3-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7958563.png)
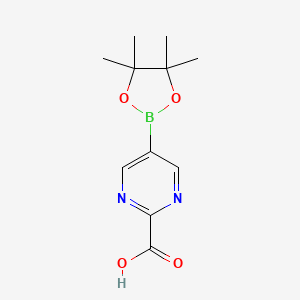
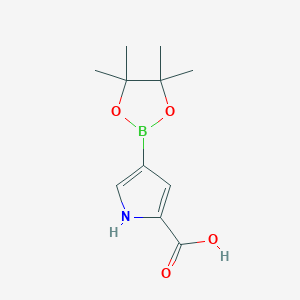
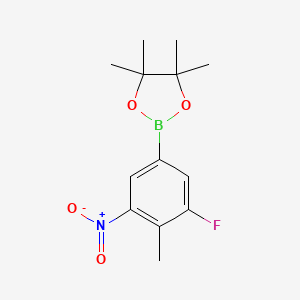
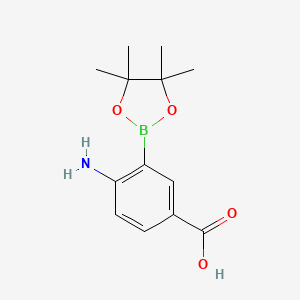
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7958598.png)
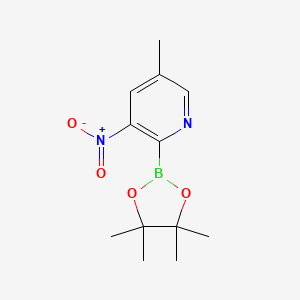

![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7958623.png)
![(Acetyloxy)[2-(acetyloxy)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B7958634.png)
